LogP and Lipophilicity: Cyclopentyl vs. Cyclohexyl Analogs
Ethyl 2-Cyclopentyl-3-Oxobutanoate exhibits a significantly lower calculated logP compared to its direct cyclohexyl analog, indicating reduced lipophilicity. The target compound has a calculated logP of 1.9449 [1], while Ethyl 2-cyclohexyl-3-oxobutanoate has a calculated logP of 2.335 [2]. This difference of approximately 0.39 logP units suggests the cyclopentyl derivative will have a different partitioning behavior in biphasic systems and potentially altered membrane permeability or metabolic stability compared to the more lipophilic cyclohexyl version.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.9449 |
| Comparator Or Baseline | Ethyl 2-cyclohexyl-3-oxobutanoate (CAS 10547-56-5), LogP = 2.335 |
| Quantified Difference | Δ LogP ≈ -0.39 (target compound is less lipophilic) |
| Conditions | Computed values from authoritative chemistry databases. |
Why This Matters
Lipophilicity is a key determinant of a compound's solubility, cellular uptake, and metabolic fate; this quantifiable difference can dictate the choice of analog for a specific synthetic route or drug discovery campaign.
- [1] MolBase. Compound Information for Ethyl 2-cyclopentyl-3-oxobutanoate (LogP 1.9449). Retrieved April 22, 2026. View Source
- [2] Chemsrc. Ethyl 2-cyclohexyl-3-oxobutanoate (LogP 2.335). Retrieved April 22, 2026. View Source
